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For Researchers, Scientists, and Drug Development Professionals

Introduction
Paim I is a proteinaceous α-amylase inhibitor isolated from the bacterium Streptomyces

corchorushii. As a member of the microbial peptide family of α-amylase inhibitors, it plays a

significant role in modulating the activity of animal α-amylases, while exhibiting no inhibitory

effect on human salivary and pancreatic α-amylases. This unique specificity makes Paim I and

its analogues compelling subjects for research in enzymology and potential therapeutic

development. This technical guide provides a comprehensive overview of the structural

elucidation and characterization of Paim I, presenting key data in a structured format, detailing

experimental methodologies, and visualizing complex relationships to facilitate a deeper

understanding for researchers and drug development professionals.

Physicochemical and Structural Properties
The fundamental characteristics of Paim I have been determined through a combination of

amino acid analysis, mass spectrometry, and preliminary crystallographic studies.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1167716?utm_src=pdf-interest
https://www.benchchem.com/product/b1167716?utm_src=pdf-body
https://www.benchchem.com/product/b1167716?utm_src=pdf-body
https://www.benchchem.com/product/b1167716?utm_src=pdf-body
https://www.benchchem.com/product/b1167716?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Weight (Amino Acid

Analysis)
4100 Da [1]

Molecular Weight (from

sequence, monoisotopic)
7415.3 Da [2]

Molecular Weight (from

sequence, average)
7420.2 Da [2]

Number of Amino Acid

Residues
73 [2]

Polypeptide Chain Single-chain [2]

Disulfide Bridges
2 (Cys(8)-Cys(24) and

Cys(42)-Cys(70))
[3]

Isoelectric Point pH 4.2 [4]

Carbohydrate Moiety None [1]

Thermal Stability
Stable at 100°C for 10 min (pH

5 to 8)
[1]

Structural Elucidation Methodologies
The primary structure of Paim I was elucidated using a combination of classical protein

sequencing techniques and advanced mass spectrometry.

Experimental Protocol: Primary Structure Determination
1. Purification: Paim I was purified from the culture filtrate of Streptomyces corchorushii using a

multi-step chromatographic process involving:

Ammonium sulfate precipitation.

DEAE-cellulose column chromatography.

TEAE-cellulose column chromatography.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/3501315/
https://commons.emich.edu/cgi/viewcontent.cgi?article=1184&context=honors
https://commons.emich.edu/cgi/viewcontent.cgi?article=1184&context=honors
https://commons.emich.edu/cgi/viewcontent.cgi?article=1184&context=honors
https://commons.emich.edu/cgi/viewcontent.cgi?article=1184&context=honors
https://pubmed.ncbi.nlm.nih.gov/3261606/
https://www.uniprot.org/uniprot/P20596
https://pubmed.ncbi.nlm.nih.gov/3501315/
https://pubmed.ncbi.nlm.nih.gov/3501315/
https://www.benchchem.com/product/b1167716?utm_src=pdf-body
https://www.benchchem.com/product/b1167716?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SP-Sephadex C-50 column chromatography.

Octyl Sepharose CL-4B column chromatography.[1]

2. Amino Acid Sequencing (Edman Degradation): Automated Edman degradation was

performed on the intact protein and its peptide fragments to determine the amino acid

sequence.[2]

3. Mass Spectrometry (Fast Atom Bombardment - FAB-MS):

Intact Mass Determination: The accurate molecular weights of both the native and tetra-S-

carboxymethylated Paim I were determined by FAB-MS.[2]

Peptide Mapping and Sequencing:

The protein was enzymatically digested using Staphylococcus aureus V8 protease,

trypsin, and chymotrypsin to generate smaller peptide fragments.[2]

These peptide fragments were separated by reversed-phase high-performance liquid

chromatography (RP-HPLC).[2]

The molecular weights of the isolated peptides were determined by FAB-MS, and the

sequence was confirmed by further Edman degradation.[2]

4. Disulfide Bridge Analysis:

Denatured Paim I was digested with Staphylococcus aureus V8 protease.[3]

The resulting peptide mixture was analyzed by FAB-MS, both with and without prior HPLC

separation.[3]

The masses of the disulfide-linked peptides were used to deduce the positions of the two

disulfide bridges.[3]

Logical Workflow for Primary Structure Elucidation
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Caption: Workflow for Paim I Primary Structure Determination.

Characterization of Paim I
Amino Acid Composition
While the full 73-amino acid sequence is detailed in the original publication by Hirayama et al.

(1987), a notable feature of Paim I's composition is the absence of lysine, isoleucine, and

phenylalanine residues.[1]

Mass Spectrometry Data
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The structural elucidation of Paim I relied heavily on Fast Atom Bombardment Mass

Spectrometry (FAB-MS). The following table summarizes the key molecular weight data

obtained.

Analyte Method
Observed Mass
(Da)

Reference

Intact Paim I FAB-MS 7415.3 (monoisotopic) [2]

Intact Paim I FAB-MS 7420.2 (average) [2]

Tetra-S-

carboxymethylated

Paim I

FAB-MS - [2]

Note: Specific m/z values for peptide fragments from the various enzymatic digests are detailed

in the primary literature and are extensive. Researchers are encouraged to consult the original

publications for this detailed data.

Crystallographic Data
Preliminary X-ray diffraction studies have been conducted on Paim I, providing initial insights

into its three-dimensional structure.

Crystal Parameter Value Reference

Crystal System Tetragonal [5]

Space Group P41212 (or P43212) [5]

Unit Cell Dimensions (a, b, c) a = b = 65.4 Å, c = 96.1 Å [5]

Molecules per Asymmetric Unit 3 [5]

Diffraction Resolution > 2.5 Å [5]

Biological Activity and Inhibition Mechanism
Paim I is a potent inhibitor of animal α-amylases but does not inhibit human or microbial α-

amylases.[2] This specificity is a key area of interest for understanding the structural
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determinants of inhibitor-enzyme interactions.

Inhibition Kinetics
While specific kinetic parameters such as Ki values for Paim I against various animal α-

amylases are not readily available in the summarized literature, the general mechanism of α-

amylase inhibition by microbial peptide inhibitors involves binding to the active site of the

enzyme, thereby preventing substrate access.

Signaling Pathway Context
The inhibition of α-amylase by inhibitors like Paim I has implications for metabolic pathways,

primarily those related to carbohydrate digestion and glucose homeostasis. By blocking the

breakdown of complex carbohydrates into absorbable sugars, these inhibitors can modulate

postprandial blood glucose levels.
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Caption: Paim I's Role in Modulating Carbohydrate Digestion.
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Conclusion
Paim I from Streptomyces corchorushii represents a well-characterized microbial α-amylase

inhibitor with distinct specificity. Its structural elucidation through a combination of Edman

degradation and FAB-MS has provided a solid foundation for further research. The available

physicochemical and preliminary crystallographic data offer a starting point for more detailed

structural and mechanistic studies. For drug development professionals, the unique inhibitory

profile of Paim I highlights the potential for engineering novel therapeutics targeting specific

amylases. Further investigation into its detailed kinetics and the structural basis of its specificity

will be crucial for realizing its full potential in both basic research and applied science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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